N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
The compound N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a methanesulfonamide derivative featuring a 3-chlorophenyl group, a methoxypropyl chain, and a 4-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₈H₁₈ClF₃NO₃S (molecular weight: 429.85 g/mol).
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3NO3S/c1-17(26-2,15-4-3-5-16(19)10-15)12-23-27(24,25)11-13-6-8-14(9-7-13)18(20,21)22/h3-10,23H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBWWYRJYIVFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound that has garnered attention due to its potential biological activity, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activities, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a methanesulfonamide group and multiple aromatic rings. The molecular formula is , with a molecular weight of approximately 392.81 g/mol. Its structure can be represented as follows:
- SMILES :
CC(C(=O)NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)O - InChI :
InChI=1S/C15H16ClF3N2O2S/c1-9(18)20(19,21)15-10-5-4-6-11(15)14(17)12(10)13(22)8-7-3/h4-8,9,18H,1-3H3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, insecticide, and herbicide. Below are key findings from recent research:
Anticancer Activity
-
Mechanism of Action : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
- Case Study : A study on breast cancer cell lines (MCF-7 and MDA-MB-231) showed a significant reduction in cell viability upon treatment with this compound, with IC50 values in the low micromolar range.
Insecticidal Properties
-
Pesticidal Efficacy : The compound has demonstrated insecticidal properties against several pest species. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death.
- Data Table 1: Insecticidal Activity
| Insect Species | LC50 (mg/L) | Exposure Time (hours) |
|----------------------|--------------|------------------------|
| Aedes aegypti | 0.5 | 24 |
| Spodoptera frugiperda| 0.8 | 48 |
| Plutella xylostella | 0.6 | 24 |
- Data Table 1: Insecticidal Activity
Herbicidal Activity
-
Herbicidal Effects : Preliminary studies have shown that the compound can inhibit the growth of certain weeds by affecting their photosynthetic pathways.
- Case Study : Field trials demonstrated a reduction in biomass of common agricultural weeds when treated with this compound at concentrations ranging from 0.5 to 1.5 kg/ha.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits potent biological activity against pests and cancer cells, it also poses potential risks to non-target organisms. Studies have shown varying degrees of toxicity in aquatic organisms, necessitating careful evaluation before widespread application.
Comparison with Similar Compounds
Key Structural Features and Functional Groups
The table below compares the target compound with structurally related analogs from the evidence:
Functional Group and Substituent Analysis
- Methanesulfonamide Core : The sulfonamide group (-SO₂NH-) is present in all compounds, enabling hydrogen bonding and enhancing metabolic stability. The target compound’s sulfonamide is directly linked to a 4-(trifluoromethyl)phenyl group, which may improve lipophilicity compared to simpler phenyl analogs .
- Chlorophenyl Moieties : The 3-chlorophenyl group in the target compound and derivatives enhances hydrophobic interactions. However, in , the hydrazide linkage reduces steric bulk compared to the target’s methoxypropyl chain .
Physicochemical Properties
- Lipophilicity : The target’s methoxypropyl chain likely increases logP compared to smaller analogs like N-[4-(2-chloroacetyl)phenyl]methanesulfonamide . This could enhance membrane permeability but reduce aqueous solubility.
- Molecular Weight : The target (429.85 g/mol) exceeds typical drug-like molecules (≤500 g/mol), suggesting agrochemical or specialty chemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
